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4,4-Dimethylhex-2-ynoic acid

Cat. No.: B12102478
M. Wt: 140.18 g/mol
InChI Key: JCDBRZQOMSMDMV-UHFFFAOYSA-N
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Description

Significance of Alpha,Beta-Acetylenic Carboxylic Acids in Contemporary Synthetic Strategies

Alpha,beta-acetylenic carboxylic acids, often called propiolic acids, are a highly valuable class of compounds in modern organic synthesis. Their unique structure, featuring a carboxylic acid directly attached to a carbon-carbon triple bond, makes them versatile building blocks for constructing more complex molecular architectures. These motifs are found in a range of biologically active natural products and pharmaceutical compounds. chemistryviews.org

The synthetic utility of α,β-acetylenic carboxylic acids stems from the reactivity of the alkyne and the carboxylic acid functional groups. They serve as precursors to α,β-unsaturated esters, which are monomers for various polymers and lacquers. google.com Furthermore, they participate in a variety of powerful chemical transformations. Gold-catalyzed reactions, for instance, can facilitate the addition of carboxylic acids to alkynes, leading to the formation of enol esters, which are important synthetic intermediates. mdpi.com They can also undergo domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. A notable example is the reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids to produce complex heterocyclic structures like 4-cyano-3(2H)-furanones in good yields under mild, transition-metal-free conditions. organic-chemistry.orgacs.orgacs.org This highlights their role in promoting atom economy and synthetic efficiency.

Recent advancements have also focused on decarboxylative functionalization, where the carboxylic acid group is removed and replaced with another functional group, providing novel pathways for creating carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net

Historical Context and Evolution of Synthetic Approaches to Gem-Dimethylated Alkynes and Carboxylic Acid Systems

The synthesis of molecules containing gem-dimethyl groups and α,β-acetylenic carboxylic acid functionalities has evolved significantly over time, driven by the pursuit of greater efficiency and structural complexity.

Gem-Dimethylated Systems: The presence of a gem-dimethyl group, as seen in 4,4-Dimethylhex-2-ynoic acid, often imparts unique conformational properties to a molecule. This is explained by the "Thorpe-Ingold effect" or "gem-dimethyl effect," first described in 1915. wikipedia.org This principle posits that the steric bulk of the two methyl groups on the same carbon atom compresses the bond angle between them, which in turn reduces the angle between the adjacent substituents in the carbon chain. ucla.edu This conformational pre-organization can significantly accelerate intramolecular reactions and ring closures. wikipedia.orgucla.edu

Historically, the synthesis of natural products containing the gem-dimethylcyclobutane motif relied heavily on using readily available terpenes like α-pinene or β-caryophyllene, which already possess this structure. nih.gov However, this limited the scope of accessible molecules. The turn of the century saw a shift towards de novo approaches, which build the gem-dimethylated ring from simpler, acyclic precursors. nih.gov Photochemical [2+2] cycloadditions are a prominent example of such modern strategies. nih.gov The strategic introduction of a gem-dimethyl group is a key consideration in the synthesis of complex targets, including pharmaceutical intermediates. aurigeneservices.com

Alpha,Beta-Acetylenic Carboxylic Acid Systems: Early methods for synthesizing α,β-unsaturated carboxylic acids often involved multiple steps or the use of toxic reagents. For instance, one historical method involved the carbonylation of vinylmercuric halides. google.com Another multi-step malonic ester synthesis was used to produce 3,3-dimethyl-4-pentenoic acid, but it suffered from expensive starting materials and unsatisfactory yields in its final step. google.com

Contemporary synthetic chemistry has largely moved away from these approaches towards more streamlined and environmentally benign methods. A significant breakthrough has been the direct carboxylation of terminal alkynes using carbon dioxide (CO₂), a readily available and non-toxic C1 source. chemistryviews.org These reactions are often facilitated by transition metal catalysts, such as copper, which allow for regio- and stereospecific transformations under milder conditions. chemistryviews.org Organocatalytic systems have also been developed that enable the direct carboxylation of terminal alkynes with CO₂ at atmospheric pressure, offering a competitive alternative to metal-based catalysis. organic-chemistry.org

Current Research Landscape and Emerging Perspectives for this compound in Chemical Science

While this compound is not a widely studied compound itself, the research landscape for its constituent functional groups is vibrant and points toward its potential as a valuable synthetic substrate. Current research is heavily focused on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving α,β-acetylenic and unsaturated carboxylic acids.

A major area of interest is the development of decarboxylative coupling reactions. rsc.org These reactions use the carboxylic acid as a traceless activating group that is extruded as CO₂, allowing for the formation of new bonds at its former position. For example, dual catalytic systems, such as those combining nickel and a ruthenium-based photoredox catalyst, have been successfully employed for the cross-coupling of α,β-unsaturated carboxylic acids with other molecules. researchgate.net This strategy opens up new avenues for carbon-carbon bond formation that are alternatives to traditional methods relying on organohalides or organometallic reagents. rsc.org

The reactivity of the alkyne moiety also continues to be a fertile ground for research. Rhodium(III)-catalyzed C-H functionalization, for example, has been used with gem-difluoromethylene alkynes in annulation reactions to build complex heterocyclic systems. rsc.org Such advanced catalytic methods demonstrate the potential for highly selective transformations of functionalized alkynes.

For a molecule like this compound, these emerging perspectives suggest its potential utility as a building block in several areas. Its structure is suitable for participating in:

Catalytic Additions: The alkyne could undergo metal-catalyzed additions to introduce new functionalities and create stereocenters. mdpi.com

Decarboxylative Couplings: The carboxylic acid could be used as a handle for coupling with other molecules to build more elaborate carbon skeletons. researchgate.net

Intramolecular Cyclizations: The gem-dimethyl group could be exploited via the Thorpe-Ingold effect to facilitate the formation of cyclic products, potentially leading to novel lactones or other ring systems after functionalization of the alkyne. ucla.eduresearchgate.net

The convergence of these research trends suggests that while this compound may currently be a niche chemical, it and its derivatives represent the type of structurally rich, simple molecules that are ideal substrates for testing and applying the next generation of synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B12102478 4,4-Dimethylhex-2-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4,4-dimethylhex-2-ynoic acid

InChI

InChI=1S/C8H12O2/c1-4-8(2,3)6-5-7(9)10/h4H2,1-3H3,(H,9,10)

InChI Key

JCDBRZQOMSMDMV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C#CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4 Dimethylhex 2 Ynoic Acid and Its Architecturally Complex Derivatives

Strategies for the Construction of the Carbon-Carbon Triple Bond in 4,4-Dimethylhex-2-ynoic Acid

The formation of the carbon-carbon triple bond is a cornerstone of the synthesis of this compound. Modern organic chemistry offers several powerful methods to achieve this, primarily categorized into coupling reactions of alkynyl precursors and elimination reactions.

Alkynyl Precursor Coupling and Elongation Approaches

Coupling reactions provide a direct and versatile method for constructing the carbon framework of alkynes. These methods often involve the formation of a carbon-carbon bond between an sp-hybridized carbon and an sp3-hybridized carbon. A common strategy involves the alkylation of acetylide anions. libretexts.org An acetylide ion, which is a strong nucleophile, can be generated by deprotonating a terminal alkyne. libretexts.org This nucleophile can then react with an alkyl halide to form a new, elongated alkyne.

Another powerful technique is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. pitt.edu While typically used for sp-sp2 coupling, modifications of this and other cross-coupling reactions can be adapted for creating the specific carbon skeleton required for this compound. Furthermore, ynones, which are ketones containing an alkyne, can be synthesized by coupling terminal alkynes with acid chlorides using a copper(I) iodide/TMEDA catalytic system, providing a route to precursors that can be further elaborated. organic-chemistry.org

Table 1: Selected Alkynyl Coupling and Elongation Reactions

Reaction TypeReagents & ConditionsDescription
Acetylide Alkylation1. Strong Base (e.g., NaNH₂, n-BuLi) 2. Alkyl Halide (R-X)Deprotonation of a terminal alkyne to form a nucleophilic acetylide, followed by an SN2 reaction with an alkyl halide. libretexts.org
Sonogashira CouplingPd catalyst (e.g., Pd(PPh₃)₄), Cu(I) catalyst (e.g., CuI), Base (e.g., Et₃N)Cross-coupling of a terminal alkyne with a vinyl or aryl halide, useful for constructing more complex alkyne derivatives. pitt.edu
Ynone SynthesisCuI/TMEDA, Acid Chloride (RCOCl)A copper-catalyzed coupling of a terminal alkyne with an acid chloride to produce an alkynyl ketone (ynone). organic-chemistry.org

Elimination Reactions for Alkyne Formation

Elimination reactions are a classical and effective method for introducing unsaturation, including the formation of carbon-carbon triple bonds. Alkynes can be synthesized through two consecutive elimination reactions (dehydrohalogenation) from either vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalides. libretexts.orgmasterorganicchemistry.com This double elimination requires a very strong base, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common and effective choice. libretexts.orgyoutube.com

The mechanism proceeds via two successive E2 eliminations. libretexts.org The first elimination of hydrogen halide (HX) from the dihaloalkane produces a vinyl halide intermediate. masterorganicchemistry.com A second E2 elimination from the vinyl halide, which requires a stronger base than the first, generates the alkyne. youtube.com If a terminal alkyne is formed, a third equivalent of the base is consumed to deprotonate it, necessitating a final aqueous workup step to reprotonate the acetylide. masterorganicchemistry.comyoutube.com

Table 2: Conditions for Double Dehydrohalogenation

Substrate TypeBaseConditionsProduct
Vicinal DihalideExcess NaNH₂Liquid NH₃, followed by H₂O quenchAlkyne libretexts.org
Geminal DihalideExcess NaNH₂Liquid NH₃, followed by H₂O quenchAlkyne masterorganicchemistry.com
Vicinal DihalidePotassium tert-butoxideHigh temperature (e.g., in DMSO)Alkyne (may promote rearrangement) rsc.org

Methodologies for the Introduction and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a defining feature of this compound. Its introduction can be achieved through several reliable synthetic routes.

Carboxylation of Organometallic Intermediates

One of the most direct methods for synthesizing carboxylic acids is the carboxylation of organometallic reagents. libretexts.org This involves the reaction of a potent nucleophile, such as a Grignard or organolithium reagent, with carbon dioxide (often in the form of dry ice), which acts as the electrophile. libretexts.orgthieme-connect.de

For the synthesis of this compound, a suitable alkynyl organometallic intermediate would be prepared first. This can be achieved by deprotonating the corresponding terminal alkyne, 3,3-dimethyl-1-hexyne, with a strong base like n-butyllithium to form the lithium acetylide. pitt.edu This highly nucleophilic species then attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Subsequent acidification with a strong aqueous acid in a workup step yields the final carboxylic acid. pitt.eduthieme-connect.de

Table 3: Carboxylation of Organometallic Reagents

Organometallic ReagentPreparationCarboxylation StepWorkup
Organolithium (R-Li)Reaction of R-H with n-BuLi or R-X with Li metalAddition of CO₂ (solid or gas) at low temperature (e.g., -78 °C). pitt.eduAqueous acid (e.g., HCl, H₂SO₄). thieme-connect.de
Grignard (R-MgX)Reaction of R-X with Mg metal in etherAddition of CO₂ (solid or gas). libretexts.orgAqueous acid (e.g., HCl, H₂SO₄). libretexts.org

Oxidative Pathways to Carboxylic Acids from Alkyne Precursors

Oxidative cleavage provides an alternative route to carboxylic acids from various unsaturated precursors. The oxidative cleavage of alkynes can be a powerful tool in synthesis. organic-chemistry.org Internal alkynes can be cleaved to yield two carboxylic acid molecules using strong oxidizing agents. libretexts.org A particularly effective method utilizes a combination of ruthenium(IV) oxide (RuO₂) as a catalyst with Oxone as the terminal oxidant. organic-chemistry.org This system efficiently oxidizes a wide range of alkynes to the corresponding carboxylic acids in high yields. organic-chemistry.org

Terminal alkynes can also be oxidized. Their oxidative cleavage typically yields a carboxylic acid and carbon dioxide. libretexts.org Another relevant strategy involves the oxidation of other functional groups. For instance, primary alcohols can be oxidized to carboxylic acids, and alkenes can undergo oxidative cleavage with reagents like hot alkaline potassium permanganate (B83412) (KMnO₄) or through ozonolysis followed by an oxidative workup. libretexts.orgorganic-chemistry.org These multi-step pathways could be employed by first synthesizing an appropriate alcohol or alkene precursor to this compound.

Stereo-controlled Synthesis of this compound Stereoisomers and Related Analogs

The parent molecule, this compound, is achiral as the C4 position is a quaternary center with two identical methyl groups. However, the principles of stereocontrolled synthesis are crucial for creating architecturally complex and chiral analogs, where the two methyl groups at C4 are replaced by different substituents (e.g., 4-methyl-4-propylhex-2-ynoic acid).

Achieving stereocontrol in the synthesis of such analogs requires advanced asymmetric methodologies. The key challenge lies in establishing the chiral quaternary center at the C4 position with a defined three-dimensional arrangement. Several strategies can be envisioned:

Chiral Auxiliary Approach: A chiral auxiliary could be attached to the molecule, for example, to the carboxylic acid precursor. This auxiliary would direct the stereoselective addition of one of the alkyl groups to the C4 position, after which the auxiliary is cleaved to reveal the chiral product.

Catalytic Asymmetric Synthesis: A chiral catalyst could be used to control the stereochemistry of a key bond-forming reaction. For instance, an asymmetric conjugate addition to an α,β-unsaturated precursor could establish the chiral center. scribd.com

Chiral Pool Synthesis: The synthesis could begin with a readily available enantiomerically pure starting material from the "chiral pool" that already contains the desired stereocenter.

The synthesis of specific stereoisomers is fundamental in medicinal chemistry and materials science, as different stereoisomers can have vastly different biological activities and physical properties. nih.gov The development of stereocontrolled routes to analogs of this compound would rely on the application of well-established principles of asymmetric synthesis, such as those used in the total synthesis of complex natural products. nih.govscispace.com

Diastereoselective Synthetic Routes

Diastereoselective synthesis provides a powerful approach to control the three-dimensional arrangement of atoms in molecules, a critical aspect in the creation of complex chemical architectures. While specific diastereoselective routes for this compound are not extensively detailed in the available literature, general principles of diastereoselective synthesis can be applied to its formation and the synthesis of its derivatives.

Key strategies often involve the use of chiral auxiliaries or substrates to direct the stereochemical outcome of a reaction. For instance, in the synthesis of related α-amino acids, Evans' asymmetric alkylation has been employed as a key step to establish stereocenters with high control. nih.gov Similarly, the anti-selective asymmetric hydrogenation of chiral α-amino-β-keto esters is another powerful method for achieving high diastereoselectivity. nih.gov

In the context of lactone synthesis, which can be relevant to derivatives of alkynoic acids, photoredox-catalyzed carbolactonization of alkenoic acids has been shown to produce trifluoromethyl-substituted lactones with high diastereoselectivity. nih.gov This highlights the potential of modern catalytic methods to control stereochemistry in complex settings. Furthermore, the synthesis of γ- and δ-lactams from imines and sulfone-substituted anhydrides can be achieved with high stereocontrol through the use of cooperative catalysis involving carbenes and Lewis acids. acs.org

For architecturally complex derivatives, such as those containing multiple stereocenters, a combination of these and other stereocontrolled reactions would be necessary. The synthesis of cis-2,6-disubstituted dihydropyran derivatives, for example, has been accomplished with excellent diastereoselectivity through a competitive silyl-Prins cyclization. uva.es Such methodologies could be adapted for the synthesis of complex molecules incorporating the this compound scaffold.

Enantioselective Catalytic Approaches in Related Systems

Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules. While direct enantioselective synthesis of this compound is not prominently described, numerous catalytic systems have been developed for the asymmetric synthesis of related propargylic and acetylenic compounds. These methods provide a framework for the potential enantioselective synthesis of this compound and its derivatives.

Copper-catalyzed reactions have emerged as a versatile tool for creating chiral centers adjacent to alkyne moieties. snnu.edu.cn For example, a copper-pybox complex has been successfully used to catalyze the diastereo- and enantioselective propargylic substitution reaction between propargylic carbonates and α-substituted nitroacetates, yielding precursors to non-proteinogenic quaternary α-amino acids. nih.gov This approach allows for the formation of two contiguous stereogenic centers with high yields and stereoselectivities. nih.gov Furthermore, enantioselective propargylic substitution reactions catalyzed by dual photoredox- and diruthenium systems have been developed to introduce stereogenic carbon centers. nih.gov

Nickel-catalyzed systems also offer powerful solutions for enantioselective synthesis in propargylic systems. Nickel-catalyzed enantioselective cross-couplings of racemic secondary electrophiles bearing an oxygen leaving group have been reported. nih.gov More recently, an enantioselective nickel-electrocatalyzed reductive propargylic carboxylation with CO2 has been developed, providing a sustainable route to enantioenriched propargylic carboxylic acids. acs.org This method has been applied to the asymmetric total synthesis of several complex molecules. acs.org

Other transition metals like iridium and iron have also been employed in enantioselective transformations of propargylic compounds. nih.gov For instance, a cooperative strategy combining iron-based catalysts for propargylic C–H deprotonation with iridium-based systems for enantioselective allylic substitution has been proposed for the synthesis of 1,5-enynes. nih.gov

The following table summarizes some of the key enantioselective catalytic approaches applicable to the synthesis of chiral propargylic and acetylenic systems.

Catalyst System Reaction Type Key Features
Copper-pybox complex Propargylic substitution High diastereo- and enantioselectivity for α-amino acid precursors. nih.gov
Dual photoredox- and diruthenium Propargylic substitution Introduces stereogenic carbon centers adjacent to alkynes. nih.gov
Nickel-based catalysts Cross-coupling, Carboxylation Enables enantioselective cross-coupling and reductive carboxylation with CO2. nih.govacs.org
Iron/Iridium cooperative catalysis C-H functionalization/Allylic substitution Proposed for enantioselective synthesis of 1,5-enynes. nih.gov

These examples underscore the broad potential for developing a specific enantioselective catalytic route for this compound by adapting existing methodologies.

Metal-Mediated and Catalyzed Synthesis of this compound and its Precursors

The synthesis of alkynoic acids and their precursors often relies on the use of metal catalysts to facilitate the formation of key carbon-carbon bonds. Various metals, including copper, palladium, ruthenium, and zinc, play crucial roles in these transformations.

Copper-Catalyzed Reactions in Alkyne and Carboxylic Acid Synthesis

Copper catalysis is a powerful tool for the synthesis of carboxylic acids from alkynes, particularly through the carboxylation of terminal alkynes with carbon dioxide (CO2). core.ac.ukhelsinki.fi This method provides a direct and atom-economical route to propiolic acids. The general mechanism involves the formation of a copper acetylide intermediate from the terminal alkyne and a copper catalyst, which then undergoes CO2 insertion to form a copper carboxylate, ultimately yielding the carboxylic acid. core.ac.uk

Several copper-based catalytic systems have been developed for this transformation. For instance, a system co-catalyzed by copper and an N-heterocyclic carbene (NHC) has been shown to effectively transform CO2 into carboxylic acids via C-H bond activation of terminal alkynes under ambient conditions. pnas.org This system exhibits a broad substrate scope and tolerance to various functional groups. pnas.org Heterogeneous catalysts, such as activated carbon-supported CuBr, have also been developed for the carboxylation of terminal alkynes with CO2 at atmospheric pressure. acs.org These catalysts offer the advantage of being easily recoverable and reusable. acs.org

Redox-active azothioformamide (ATF) ligands have been used to create copper(I) complexes that catalyze the insertion of CO2 into the C-H bonds of terminal alkynes. acs.org Computational studies have been instrumental in understanding the mechanism of these reactions, suggesting steps that include alkyne binding, deprotonation, CO2 insertion, and transmetalation. acs.org

The following table summarizes key aspects of copper-catalyzed carboxylation of terminal alkynes:

Catalyst System Reaction Conditions Key Features
Copper and N-heterocyclic carbene (NHC) Ambient conditions Base additives may or may not be required; broad substrate scope. pnas.org
Activated carbon-supported CuBr 80 °C, atmospheric CO2 Heterogeneous catalyst, reusable. acs.org
Copper(I) azothioformamide complexes 40 °C, 1 atm CO2, Cs2CO3 base Effective for propiolic acid synthesis. acs.org

These copper-catalyzed methodologies represent a viable and versatile approach for the synthesis of this compound from its corresponding terminal alkyne precursor, 3,3-dimethyl-1-pentyne.

Palladium and Ruthenium Catalysis in Propargylic and Acetylenic Systems

Palladium and ruthenium catalysts are highly effective in a variety of transformations involving propargylic and acetylenic compounds, including carbon-carbon bond formation and functional group interconversions. researchgate.net

Palladium Catalysis:

Palladium complexes are widely used in organic synthesis, particularly for cross-coupling reactions. researchgate.net In the context of propargylic systems, palladium-catalyzed reactions of propargylic carbonates with various nucleophiles are common. researchgate.net Palladium iodide-based catalysts have proven to be particularly efficient in diverse carbonylation processes, including oxidative and additive carbonylations. unipr.itmdpi.com For instance, the palladium-catalyzed oxidative carbonylation of terminal alkynes can lead to the formation of maleic diesters. mdpi.com The mechanism involves the insertion of the triple bond into an alkoxycarbonylpalladium iodide complex, followed by CO insertion and nucleophilic displacement. mdpi.com While not a direct synthesis of a carboxylic acid, this highlights the versatility of palladium in activating alkynes for carbonylation.

Ruthenium Catalysis:

Ruthenium catalysts have also found significant application in the chemistry of alkynoic acids and related systems. Ruthenium-catalyzed C-H activation and decarboxylative coupling of alkynoic acids with other molecules, such as salicylaldehyde, have been developed to synthesize complex heterocyclic structures like homoisoflavonoids and flavones. nih.govacs.org These reactions demonstrate the ability of ruthenium to mediate intricate bond-forming cascades. nih.govacs.org

Furthermore, Grubbs' ruthenium carbenes, renowned for their role in olefin metathesis, have been shown to catalyze the formation of exocyclic enol lactones from α,ω-alkynoic acids. rsc.orgrsc.org This lactonization can be the initial step in a cascade reaction to produce complex, multi-ring heterocyclic compounds. rsc.orgrsc.org Although this is an intramolecular process, it showcases the ability of ruthenium to activate the alkyne moiety of an alkynoic acid. Diruthenium complexes have also been utilized in enantioselective propargylic substitution reactions. nih.gov

The table below provides a comparative overview of the applications of palladium and ruthenium catalysts in acetylenic systems.

Catalyst Typical Reactions Relevance to this compound Synthesis
Palladium Cross-coupling, Carbonylation Potential for synthesizing derivatives and precursors through carbonylation of the corresponding alkyne. researchgate.netunipr.itmdpi.com
Ruthenium C-H activation, Decarboxylative coupling, Cycloisomerization Useful for creating complex derivatives from alkynoic acids and for potential lactonization pathways. nih.govacs.orgrsc.orgrsc.org

Zinc-Mediated and Organometallic Reagents in Carbon-Carbon Bond Formation

Zinc-mediated reactions and organozinc reagents are valuable tools for carbon-carbon bond formation in organic synthesis. sigmaaldrich.com These reagents can be prepared through various methods, including the direct reaction of organic halides with activated zinc (Rieke® Zinc) or via transmetalation from organolithium or Grignard reagents. sigmaaldrich.com A key advantage of using Rieke® Zinc is its tolerance to a wide range of functional groups. sigmaaldrich.com

In the context of alkyne chemistry, organozinc reagents can participate in several important transformations. For instance, they can be used in three-component coupling reactions with alkynes and iodoarenes, catalyzed by transition metals like nickel or palladium/cobalt, to generate allylic or alkenyl zinc species. acs.orgnih.gov These intermediates can then be reacted with various electrophiles to form more complex molecules. acs.org

While direct zinc-mediated synthesis of this compound is not explicitly detailed, the principles of organozinc chemistry can be applied to the synthesis of its precursors or derivatives. For example, a zinc-mediated method for the regioselective formation of 1,5-substituted 1,2,3-triazoles from azides and alkynes at room temperature has been reported. organic-chemistry.org This demonstrates the ability of zinc to facilitate reactions involving alkynes under mild conditions.

Furthermore, zinc has been shown to mediate the addition of carbon radicals to glyoxylic imines in aqueous media, leading to the synthesis of α-amino acids. rsc.org This highlights the potential of zinc in facilitating carbon-carbon bond formation in aqueous environments. A zinc-dependent acylase has also been found to catalyze the carbon-carbon bond formation of 1,3-dicarbonyl compounds to methyl vinyl ketone in organic media, showcasing the promiscuous catalytic activity of zinc-containing enzymes. nih.gov

The following table summarizes some key applications of zinc-mediated reactions relevant to the synthesis of alkyne-containing molecules.

Reaction Type Key Features Potential Application
Three-component coupling (alkyne, iodoarene, bis(iodozincio)methane) Catalyst-controlled formation of allylic or alkenyl zinc species. acs.orgnih.gov Synthesis of complex precursors to derivatives of this compound.
Triazole synthesis Mild, regioselective formation of 1,5-substituted triazoles from alkynes. organic-chemistry.org Functionalization of the alkyne moiety.
Radical addition to imines Zinc-mediated C-C bond formation in aqueous media. rsc.org Synthesis of amino acid derivatives.
Enzyme-catalyzed C-C bond formation Zinc-dependent acylase activity. nih.gov Biocatalytic approaches to related structures.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 4,4 Dimethylhex 2 Ynoic Acid Derivatives

Nucleophilic Additions to the Alkyne Moiety

The electron-rich triple bond of 4,4-Dimethylhex-2-ynoic acid and its derivatives is susceptible to attack by nucleophiles. These reactions can proceed via either intramolecular or intermolecular pathways.

Intramolecular Cyclization Reactions and Heterocyclic System Formation

Intramolecular reactions, where the nucleophile is part of the same molecule, are particularly important as they lead to the formation of cyclic structures, often with significant biological or synthetic value.

The carboxylic acid group in this compound can act as an internal nucleophile, attacking the alkyne. This process, known as lactonization, is a common method for synthesizing unsaturated lactones. uniovi.es The cyclization is typically catalyzed by transition metals which activate the C≡C bond towards the carboxylate attack. uniovi.es Depending on the reaction conditions and the catalyst used, different ring sizes and isomers can be formed. For γ-alkynoic acids, this cyclization often leads to the formation of γ-lactones. researchgate.net A proposed mechanism for the metal-catalyzed cyclization of alkynoic acids can lead to either exocyclic or endocyclic enol lactones. researchgate.net The regioselectivity of the cyclization (i.e., the size of the resulting lactone ring) is influenced by the length of the carbon chain separating the carboxylic acid and the alkyne. uniovi.es

For instance, the cycloisomerization of 4-pentynoic acid and 5-hexynoic acid, which are structurally related to this compound, yields γ-methylene-γ-butyrolactone and 6-methylidenetetrahydo-2-pyrone, respectively. researchgate.net The presence of the gem-dimethyl group at the 4-position in this compound is expected to influence the rate and outcome of the cyclization due to the gem-dialkyl effect, which can accelerate intramolecular reactions. nih.gov

Table 1: Examples of Lactonization of Alkynoic Acids

Alkynoic Acid Catalyst/Reagents Product(s) Reference
4-Pentynoic Acid Ag-USY zeolite Ketal-type compound uniovi.es
4-Pentynoic Acid Cationic Rh(I) complexes Enol lactone uniovi.es
5-Hexynoic Acid Cationic Rh(I) complexes Enol lactone uniovi.es
4-Hexynoic Acid Ru(II) or Pd(II) complexes E-5-ethylidenetetrahydro-2-furanone researchgate.net

Furanone and pyranone structures are common motifs in natural products and are accessible through the cyclization of alkynoic acids. mdpi.comacs.org The synthesis of these scaffolds often involves metal-catalyzed reactions. For example, palladium-catalyzed reactions of alkynoic acids can lead to the formation of various heterocyclic systems, including furanones. mdpi.com The reaction of 3-yne-1,2-diol derivatives under palladium catalysis can yield furan-3-carboxylates or 4-methylene-4,5-dihydrofuran-3-carboxylates. mdpi.com While not directly involving this compound, these examples demonstrate the utility of alkynoic acids in constructing furanone rings. The specific substitution pattern of this compound would likely lead to a highly substituted furanone or pyranone derivative.

While less common for simple alkynoic acids, radical cyclization is a powerful tool for forming rings, especially when polyhalogenated precursors are used. Research has shown that derivatives of 2,2,4,6,6-pentachloro-3,3-dimethylhex-5-enoic acid can undergo intramolecular cyclization in the presence of copper(I) amine complexes to form substituted cyclobutanes. researchgate.netresearchgate.net This type of reaction proceeds through a radical mechanism and is both regiospecific and stereoselective. researchgate.net Although this example involves a hexenoic acid, similar principles could be applied to a suitably functionalized derivative of this compound.

Synthesis of Furanone and Pyranone Scaffolds

Intermolecular Addition Reactions to the Triple Bond

In intermolecular reactions, a separate nucleophilic reagent attacks the alkyne triple bond of the this compound derivative. A wide variety of nucleophiles can be used, leading to a diverse range of products.

Transition metal catalysis is often employed to facilitate these additions. For example, ruthenium complexes have been shown to catalyze the addition of carboxylic acids to terminal alkynes. uniovi.es Similarly, cobalt-catalyzed intermolecular addition of carboxylic acids to alkynes has been reported. uniovi.es In the context of this compound, reaction with an external carboxylic acid in the presence of a suitable catalyst would likely lead to the formation of an enol ester.

Electrophilic Reactivity and Cleavage Mechanisms

The carboxylic acid group of this compound possesses electrophilic character at the carbonyl carbon. This allows it to react with nucleophiles, typically after activation. For example, conversion to an acid chloride or ester would make it more susceptible to nucleophilic attack.

Cleavage of the molecule can occur under various conditions. The retro-Claisen reaction, which involves the cleavage of a β-dicarbonyl compound, is a relevant transformation. researchgate.net If this compound were converted into a β-keto ester derivative, it could potentially undergo a retro-Claisen type cleavage.

The alkyne moiety can also be cleaved under strongly oxidizing conditions. Ozonolysis, for instance, would cleave the triple bond to yield carboxylic acids. In the case of this compound, ozonolysis would lead to the formation of 3,3-dimethylbutanoic acid and oxalic acid.

Table 2: Mentioned Compounds

Compound Name
This compound
4-Pentynoic acid
5-Hexynoic acid
γ-methylene-γ-butyrolactone
6-methylidenetetrahydo-2-pyrone
E-5-ethylidenetetrahydro-2-furanone
Alkynylmalonic Acids
Spirobislactones
3-yne-1,2-diol derivatives
furan-3-carboxylates
4-methylene-4,5-dihydrofuran-3-carboxylates
2,2,4,6,6-pentachloro-3,3-dimethylhex-5-enoic acid
3,3-dimethylbutanoic acid

Acid-Catalyzed Transformations and Hydration Mechanisms

Pericyclic Reactions and Rearrangements Involving the Alkyne and Carboxylic Acid Functionalities

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.itmsu.edu These reactions are characterized by a continuous reorganization of electrons and are often highly stereospecific. unina.it While specific examples involving this compound were not found, the alkyne and carboxylic acid functionalities can, in principle, participate in several types of pericyclic reactions.

One such reaction is the ene reaction , which involves the transfer of a hydrogen atom from an allylic position to an enophile (in this case, the alkyne), with the concomitant formation of a new sigma bond and reorganization of the pi systems. scribd.com

Another relevant class of pericyclic reactions is sigmatropic rearrangements , where a sigma bond migrates across a conjugated system. unina.it For example, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, such as the Claisen rearrangement, could potentially occur in derivatives of this compound where the carboxylic acid is converted into an appropriate allyl ester. pitt.edu The Cope rearrangement is another example of a wikipedia.orgwikipedia.org-sigmatropic rearrangement that occurs in 1,5-dienes. pitt.edu

Electrocyclic reactions , which involve the formation of a ring from a conjugated pi system or the reverse ring-opening process, are also a possibility. unina.itmsu.edu The stereochemical outcome of these reactions (conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is initiated by heat or light and the number of pi electrons involved. unina.it

Mechanistic Investigations into Reaction Pathways and Intermediate Species

The transformations of this compound and its derivatives often proceed through highly reactive intermediates. A key intermediate in acid-catalyzed reactions of alkynes is the vinyl cation . chemistrysteps.com These sp-hybridized carbocations are formed upon protonation of the triple bond. uvm.edu Their high reactivity makes them potent electrophiles that can be trapped by various nucleophiles, including water in hydration reactions or pendant alkenes in cyclization processes. uvm.edu The stability of vinyl cations is influenced by the substituents on the double bond, with more substituted cations being more stable. chemistrysteps.com

Radical cations are another class of intermediates that can be involved in the reactions of alkynes, particularly in oxidation reactions or under certain photochemical conditions. These species are formed by the removal of a single electron from the alkyne's pi system.

The study of these intermediates is crucial for understanding reaction mechanisms. Techniques such as trapping experiments, where a reactive species is added to intercept the intermediate, and spectroscopic methods can provide evidence for their existence. For example, the formation of specific products from the reaction of a proposed intermediate with a known trapping agent can lend support to its transient existence.

Kinetic studies provide quantitative information about reaction rates and how they are affected by changes in concentration, temperature, and catalysts. For the reactions of this compound derivatives, kinetic analysis can help to determine the rate-determining step and provide insights into the transition state structure.

A powerful tool in mechanistic studies is the kinetic isotope effect (KIE) . wikipedia.orgprinceton.edu This effect is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE can provide information about bond breaking or formation in the rate-determining step.

Primary Kinetic Isotope Effect (PKIE): A large PKIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, replacing hydrogen (¹H) with deuterium (B1214612) (²H) can lead to a significant rate decrease (kH/kD > 1) if the C-H bond is being cleaved. princeton.edu

Secondary Kinetic Isotope Effect (SKIE): A smaller KIE can be observed even when the bond to the isotope is not broken. This is known as a secondary KIE and arises from changes in the vibrational frequencies of the C-H bond between the ground state and the transition state, often due to a change in hybridization. wikipedia.orgprinceton.edu

In the context of this compound, a solvent KIE could be measured by comparing the reaction rate in H₂O versus D₂O to probe the role of proton transfer in the rate-determining step. researchgate.net For instance, a significant solvent KIE in an acid-catalyzed hydration would suggest that proton transfer is a key part of the rate-limiting step. researchgate.net

Table 1: Representative Kinetic Isotope Effects and Their Mechanistic Implications

Isotope SubstitutionType of KIETypical k_light / k_heavyMechanistic Implication
C-H vs. C-DPrimary6-10C-H bond breaking in the rate-determining step. wikipedia.org
sp³ C-H vs. C-DSecondary~1.1-1.2Rehybridization from sp³ to sp² at the labeled carbon in the transition state. wikipedia.org
sp² C-H vs. C-DSecondary~0.8-0.9Rehybridization from sp² to sp³ at the labeled carbon in the transition state. wikipedia.org
H₂O vs. D₂OSolvent> 1Proton transfer is involved in the rate-determining step. researchgate.net

This table provides general ranges for KIEs; specific values depend on the particular reaction.

The stereochemical outcome of reactions involving this compound derivatives is a critical aspect of their chemistry, particularly when new stereocenters are formed. Understanding and controlling the stereochemistry is essential for the synthesis of enantiomerically pure compounds.

In electrophilic cyclizations , the stereochemistry of the product is often dictated by the geometry of the transition state. For instance, in iodolactonization, the reaction typically proceeds through an anti-addition of the iodine and the carboxylate across the triple bond, leading to a specific stereoisomer.

For reactions involving chiral catalysts or reagents, the stereochemical outcome can be controlled to favor the formation of one enantiomer over the other. gla.ac.uknih.gov The development of enantioselective methods for the transformation of alkynoic acids is an active area of research.

The stereochemistry of the products of pericyclic reactions is often predictable based on the Woodward-Hoffmann rules. unina.it For example, the thermal electrocyclic ring closure of a hexatriene system is disrotatory, leading to a specific cis or trans relationship between the substituents on the newly formed sigma bond. unina.it

Detailed analysis of the stereochemistry of reaction products, often using techniques like NMR spectroscopy and X-ray crystallography, is crucial for elucidating the reaction mechanism and refining methods for stereocontrol. gla.ac.uk

Advanced Spectroscopic and Analytical Methodologies for Research on 4,4 Dimethylhex 2 Ynoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Reaction Progress Monitoring

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. mdpi.com For 4,4-Dimethylhex-2-ynoic acid, various NMR experiments are used to establish the carbon framework, identify functional groups, and ascertain purity.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons. The chemical shift, integration, and multiplicity of these signals allow for the initial assignment of the proton environments. Based on the structure, one would anticipate signals for the ethyl group's methylene (B1212753) and methyl protons, and a singlet for the two methyl groups attached to the quaternary carbon. The carboxylic acid proton is often broad and may exchange with deuterium (B1214612) in certain solvents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment and functional group type. For this compound, eight distinct carbon signals are expected. The chemical shifts would correspond to the carboxylic acid carbonyl, the two sp-hybridized carbons of the alkyne, the quaternary carbon, a methylene carbon, and three methyl carbons.

The following tables outline the predicted ¹H and ¹³C NMR data for this compound, with chemical shifts (δ) reported in parts per million (ppm).

Predicted ¹H NMR Data for this compound

Atom Number Multiplicity Chemical Shift (δ, ppm) Integration
H5 Quartet (q) ~1.7 2H
H6 Triplet (t) ~1.0 3H
H7, H8 Singlet (s) ~1.3 6H

Predicted ¹³C NMR Data for this compound

Atom Number Hybridization Chemical Shift (δ, ppm)
C1 (-COOH) sp² ~155-160
C2 (-C≡) sp ~80-90
C3 (≡C-) sp ~75-85
C4 (-C(CH₃)₂-) sp³ ~30-35
C5 (-CH₂-) sp³ ~30-35
C6 (-CH₃) sp³ ~8-12

Two-dimensional (2D) NMR experiments are crucial for confirming the molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the primary COSY correlation would be a cross-peak between the methylene protons (H5) and the terminal methyl protons (H6) of the ethyl group, confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edu It is particularly powerful for piecing together the carbon skeleton and assigning quaternary carbons. Key HMBC correlations would definitively establish the structure of this compound.

Expected Key HMBC Correlations for this compound

Proton(s) Correlated Carbon(s) Inferred Connectivity
H5 (-CH₂-) C3, C4, C6 Connects the ethyl group to the quaternary center and confirms the position of the alkyne.
H6 (-CH₃) C4, C5 Confirms the structure of the ethyl group and its attachment to C4.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. ox.ac.uk It relies on comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. ethz.ch

To assess the purity of a this compound sample, a known mass of the sample and a known mass of an internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a suitable deuterated solvent. ox.ac.uk The ¹H NMR spectrum is then acquired under specific conditions that ensure full relaxation of all protons, which is essential for accurate integration. mdpi.com The purity is calculated using the following formula:

Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

I : Integral value

N : Number of protons for the integrated signal

M : Molar mass

m : Weighed mass

P : Purity of the standard

x : Analyte (this compound)

std : Internal Standard

This method allows for a direct and accurate determination of purity without the need for a specific reference standard of the analyte itself. ethz.ch

Two-Dimensional NMR (COSY, HMBC) for Connectivity and Structural Assignment

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound (C₈H₁₂O₂), the calculated exact mass of the neutral molecule is 140.08373 Da. HRMS would be used to measure the mass of the molecular ion (e.g., [M+H]⁺ at 141.09101 Da or [M-H]⁻ at 139.07645 Da) and confirm that the measured mass is consistent with the expected elemental formula, thereby distinguishing it from other isobaric compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is invaluable for the analysis of complex mixtures, such as those encountered during the synthesis of this compound. lcms.cz

In a typical LC-MS analysis, the reaction mixture is injected into an LC system, often equipped with a reversed-phase column (e.g., C18). A gradient elution using a mixture of solvents, such as water and methanol (B129727) or acetonitrile (B52724) (often with additives like formic acid or ammonia (B1221849) to improve ionization), separates the components of the mixture based on their polarity. pnrjournal.com As each component elutes from the column, it enters the mass spectrometer, which provides mass information for identification. This allows for the simultaneous monitoring of starting materials, intermediates, byproducts, and the final product, providing crucial information for reaction optimization and yield determination.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features: the carboxylic acid and the internal alkyne.

The carboxylic acid group gives rise to two particularly characteristic absorption bands. libretexts.org The O-H bond stretch results in a very broad and strong absorption band that typically spans a wide frequency range, often from 2800 to 3500 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. The second key feature is the carbonyl (C=O) stretch, which appears as a strong, sharp absorption band around 1710 cm⁻¹. libretexts.org

The carbon-carbon triple bond (C≡C) of the internal alkyne functional group also produces a characteristic absorption. This stretching vibration is typically observed in the region of 2100-2260 cm⁻¹. libretexts.org However, in a symmetrically substituted or nearly symmetric internal alkyne, this peak can be weak or absent due to the lack of a significant change in the dipole moment during the vibration. Given the structure of this compound, a weak to medium absorption is expected. Additional absorptions corresponding to C-H bond stretches and bends from the methyl and ethyl groups will also be present, typically around 2850-3000 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Characterization

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. google.com By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, researchers can generate a detailed electron density map and build an accurate molecular model.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the compound's conformation in the solid state and detail the intermolecular interactions that govern the crystal packing. A key interaction expected for this molecule is hydrogen bonding between the carboxylic acid groups of neighboring molecules, which often leads to the formation of centrosymmetric dimers in the crystal lattice.

While this compound itself is achiral and therefore does not have an absolute stereochemistry to determine, X-ray crystallography is the definitive technique for assigning absolute configuration in chiral molecules. biorxiv.org The technique can also be used to identify and characterize different crystalline forms, or polymorphs, which may possess distinct physical properties. google.com

Chromatographic Techniques for Separation, Purification, and Analysis in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For research involving this compound, both liquid and gas chromatography are essential tools for purification, purity assessment, and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds, making it ideally suited for carboxylic acids. wikipedia.org It is widely used to separate, identify, and quantify components in a mixture. wikipedia.orglibretexts.org

In the context of this compound research, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. nih.gov This method utilizes a non-polar stationary phase (typically a C18-modified silica) and a polar mobile phase. wikipedia.org The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. ijmrhs.com To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, the mobile phase is usually acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid. ijmrhs.comsielc.com

This technique is invaluable for:

Purity Assessment: HPLC can detect and quantify impurities in a synthesized batch of this compound. The purity is determined by comparing the area of the main compound peak to the total area of all peaks in the chromatogram.

Reaction Monitoring: By taking small aliquots from a reaction mixture over time, HPLC can be used to track the consumption of starting materials and the formation of the desired product, allowing for reaction optimization. acs.org

Detection is typically achieved using a UV detector, as the carboxylic acid and alkyne functionalities provide sufficient chromophores for detection at low wavelengths (around 210-220 nm).

Table 2: Representative HPLC Conditions for Analysis of this compound

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net It is particularly useful for analyzing volatile products, starting materials, or side-products in a reaction mixture.

Direct analysis of carboxylic acids like this compound by GC can be challenging. Their low volatility and polar nature can lead to poor peak shape (tailing) and low resolution due to interactions with the stationary phase. Furthermore, they can be thermally unstable and may decarboxylate at the high temperatures used in the GC injector and column.

To overcome these issues, a common strategy is derivatization . The carboxylic acid is converted into a more volatile and thermally stable derivative, most commonly a methyl or ethyl ester. This is typically achieved through a simple reaction with an alcohol (like methanol) under acidic conditions. This ester derivative can then be easily analyzed by GC.

GC analysis of the derivatized product is useful for:

Confirming the presence of volatile impurities that may not be easily detected by HPLC.

Analyzing the composition of complex mixtures where other volatile side products may have formed during a reaction.

The separation in GC is achieved based on the boiling point and polarity of the compounds. The use of a mass spectrometer (MS) as a detector (GC-MS) provides definitive identification of the separated components based on their mass spectra. rsc.org

Table 3: Representative GC Conditions for Analysis of a Volatile Derivative (e.g., Methyl Ester) of this compound

Table of Mentioned Compounds

Computational Chemistry and Theoretical Studies on 4,4 Dimethylhex 2 Ynoic Acid

Quantum Chemical Calculations for Electronic Structure, Energetics, and Reaction Barriers

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. wikipedia.org It is particularly effective for balancing computational cost and accuracy, making it a workhorse in modern computational chemistry. nih.gov

For 4,4-Dimethylhex-2-ynoic acid, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, a process called geometry optimization. This involves calculating the forces on each atom and adjusting their positions until the molecule's total energy is at a minimum. The resulting optimized structure provides key information such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in studying chemical reactions involving this acid. By mapping the potential energy surface, researchers can identify transition states—the highest energy point along a reaction pathway. researchgate.net Analyzing the structure and energy of these transition states is crucial for calculating reaction barriers (activation energies), which determine the rate of a chemical reaction. mdpi.com For instance, DFT calculations could model the cyclization of this compound to form a lactone, identifying the transition state and the energy required for this transformation to occur. acs.orgresearchgate.net

Illustrative Data: Optimized Geometry of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this molecule are not readily available in published literature.

ParameterValue
C≡C Bond Length~1.21 Å
C=O Bond Length~1.22 Å
O-H Bond Length~0.97 Å
C-C≡C Bond Angle~178°
Total Energy (Hartree)-498.XXXXX

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants. nih.govtubitak.gov.tr While often more computationally demanding than DFT, they can provide highly accurate results. These methods are particularly useful for predicting spectroscopic properties.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to predict its vibrational frequencies. semanticscholar.org These predicted frequencies correspond to the absorption peaks in an infrared (IR) or Raman spectrum, aiding in the experimental identification and characterization of the molecule. researchgate.net Similarly, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms, which is invaluable for confirming the molecular structure. tandfonline.com

Beyond spectroscopy, ab initio methods can estimate various molecular properties, such as dipole moment, polarizability, and ionization potential, which are essential for understanding the molecule's physical behavior and intermolecular interactions.

Illustrative Data: Predicted Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)~3550Strong, Broad
C≡C Stretch (Alkyne)~2230Medium
C=O Stretch (Carbonyl)~1715Very Strong
C-H Stretch (Methyl/Ethyl)~2970Strong

Density Functional Theory (DFT) for Geometry Optimization and Transition State Analysis

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the molecule in a static state, molecular modeling and dynamics (MD) simulations allow for the study of its movement and interactions over time. tandfonline.comcopernicus.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. researchgate.netacs.org

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape—the various shapes it can adopt due to rotation around its single bonds. These simulations can determine the relative populations of different conformers and the energy barriers between them. tandfonline.com

MD is also critical for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. By simulating the molecule in a box of water, for example, one can analyze the hydrogen bonding patterns between the carboxylic acid group and surrounding water molecules. This is vital for understanding its solubility and behavior in aqueous environments.

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools for predicting how and where a molecule will react. nih.gov For this compound, theoretical methods can predict its reactivity towards various reagents. By analyzing the molecule's electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), chemists can identify the most likely sites for electrophilic or nucleophilic attack. acs.org

Reactivity: The alkyne and carboxylic acid functional groups are the primary centers of reactivity. Computational models can predict the pKa of the carboxylic acid, indicating its acidity. compchemday.org They can also model reactions at the alkyne, such as hydration, hydrogenation, or cycloaddition. acs.org

Regioselectivity: In reactions where there are multiple possible sites for a bond to form, computational methods can predict which site is favored. For example, in the hydration of the alkyne, calculations can determine whether the oxygen atom will add to the carbon atom closer to or further from the carboxylic acid group.

Stereoselectivity: When a reaction can produce different stereoisomers, theoretical calculations can predict which isomer will be the major product by comparing the energies of the different transition states leading to each product.

Structure-Reactivity Relationship (SAR) Studies Derived from Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its chemical reactivity or biological activity. orientjchem.org Computational methods are highly effective for conducting SAR studies, as they allow for the rapid in silico "synthesis" and evaluation of numerous derivatives. acs.orgnih.gov

Starting with the base structure of this compound, a computational chemist could systematically modify parts of the molecule—for instance, by changing the alkyl groups or substituting the carboxylic acid with other functional groups like amides or esters. nih.govresearchgate.net For each new derivative, properties like electronic structure, reactivity indices, and interaction energies with a target protein could be calculated.

By correlating these calculated properties with predicted activity, a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov Such models can reveal which structural features are most important for a desired outcome and can be used to predict the activity of new, unsynthesized compounds, thereby guiding experimental efforts toward the most promising candidates. orientjchem.org

Applications of 4,4 Dimethylhex 2 Ynoic Acid As a Strategic Building Block in Complex Chemical Synthesis

Synthesis of Biologically Relevant Molecules and Natural Product Analogs

The structural elements of 4,4-Dimethylhex-2-ynoic acid make it a promising starting material for the synthesis of molecules with significant biological activity, including analogs of natural products.

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities. uni-hannover.de Their biosynthesis is carried out by large, multi-domain enzymes known as polyketide synthases (PKSs). The study of these enzymatic pathways often relies on the synthesis of molecular probes that mimic the natural intermediates.

While direct studies employing this compound are not extensively documented, research on closely related structures highlights the utility of such building blocks. In a detailed investigation of the Squalestatin Tetraketide Synthase (SQTKS), various synthetic substrates were used to probe the enzyme's selectivity and mechanism. uni-hannover.de One such substrate, (±)-2,4-Dimethylhex-2-enoic acid, serves as an analog for a natural precursor in the tetraketide synthesis. uni-hannover.de The study found that the (4S)-enantiomer of the corresponding enoyl substrate was processed more efficiently, consistent with its role as the natural precursor to the tetraketide product. uni-hannover.de Furthermore, the presence of additional methyl groups was observed to decrease the reaction rate. uni-hannover.de

These findings underscore a key principle: alkynoic acids like this compound are valuable as synthetic precursors to the α,β-unsaturated acyl moieties that are central to polyketide biosynthesis. The alkyne can be selectively reduced to the corresponding (E)- or (Z)-alkene, allowing for the controlled synthesis of specific biosynthetic intermediates needed for detailed enzymatic studies.

Unnatural amino acids are critical components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but offer enhanced stability, bioavailability, or activity. nih.govnih.govwikipedia.org The carbon skeleton of this compound is an attractive scaffold for generating such novel amino acid derivatives.

Research into new synthetic routes for hydrophobic amino acids has demonstrated the creation of related structures. For example, a copper-catalyzed reaction was used to synthesize (2S)-2-tert-butoxycarbonylamino-4,4-dimethylhex-5-enoic acid methyl ester. rsc.org This successful synthesis of a novel, non-proteinogenic amino acid containing a C4 gem-dimethyl group illustrates a viable pathway for elaborating structures like this compound into complex amino acid building blocks. rsc.org

The significance of such dimethylated hexenoic acid structures is further emphasized by their presence in complex natural products. The cyclic peptide natural product, Cyclomarin A, which exhibits antitubercular activity, contains the unusual amino acid residue 2-amino-3,5-dimethylhex-4-enoic acid. This precedent validates the use of such C8 skeletons as building blocks for potent, biologically active peptides and peptidomimetics.

Table 1: Examples of Synthesized Dimethylated Amino Acid Derivatives

Compound NameParent Structure ClassKey Synthetic FeatureApplication/Significance
(2S)-2-tert-butoxycarbonylamino-4,4-dimethylhex-5-enoic acid methyl ester4,4-Dimethylhexenoic AcidCopper-promoted reaction of a serine-derived organozinc reagent. rsc.orgBuilding block for novel hydrophobic amino acids. rsc.org
2-amino-3,5-dimethylhex-4-enoic acid3,5-Dimethylhexenoic AcidBiosynthesized via a complex pathway. Component of the natural product antibiotic Cyclomarin A.

Lactones (cyclic esters) and other heterocyclic systems are core structural motifs in a vast number of natural products and pharmaceuticals. Alkynoic acids are well-established precursors for the synthesis of these rings through various cyclization strategies. The internal alkyne of this compound can serve as a key functional handle for such transformations. For instance, intramolecular cyclization reactions, such as halolactonization or transition-metal-catalyzed cyclizations, can be employed to construct the lactone ring.

Construction of Novel Amino Acid Derivatives and Peptidomimetics

Development of Novel Organic Scaffolds with Unique Structural Features

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and materials science, enabling the exploration of new chemical space. This compound is an exemplary platform for this purpose due to its distinct combination of functional groups.

Quaternary Center: The gem-dimethyl group at the C4 position creates a quaternary carbon center. This structural feature imparts significant steric hindrance, which can influence the reactivity of the adjacent alkyne and guide the stereochemical outcome of reactions. It also provides a conformational anchor, locking the local geometry of the molecule.

Internal Alkyne: The carbon-carbon triple bond is a highly versatile functional group. It can undergo a wide range of transformations, including:

Reductions to form stereodefined (E)- or (Z)-alkenes.

Cycloaddition reactions (e.g., Diels-Alder after transformation, or Huisgen cycloaddition to form triazoles) to build complex ring systems. frontiersin.org

Hydration to form β-keto acids, which are themselves versatile intermediates.

Transition-metal-catalyzed cross-coupling reactions.

Carboxylic Acid: This group provides a handle for forming amides, esters, and other derivatives, making it ideal for linking the scaffold to other molecules or for peptide synthesis.

The combination of these features in a single, relatively small molecule allows for the generation of diverse and unique three-dimensional structures that are not readily accessible through other means.

Studies on Enzyme Substrate Mimics and Inhibitors in Biochemical Investigations

Understanding how enzymes function is fundamental to biology and drug discovery. Synthesizing molecules that mimic or inhibit enzyme substrates is a powerful tool for these investigations. uni-hannover.de

As discussed previously, research on the fungal polyketide synthase SQTKS utilized synthetic pantetheine (B1680023) substrates to mimic natural biosynthetic intermediates. uni-hannover.de These studies provide clear evidence for the use of scaffolds derived from dimethylated acids to probe enzyme function. By synthesizing a series of related substrates, researchers were able to map the selectivity of the enzyme's dehydratase (DH) and enoylreductase (ER) domains. uni-hannover.de

In these biochemical investigations, molecules like (±)-2,4-Dimethylhex-2-enoic acid (as its pantetheine derivative) act as substrate mimics. uni-hannover.de The rate at which the enzyme processes these mimics provides quantitative data on substrate specificity. For example, it was determined that additional methyl groups on the substrate decreased the reaction rate, indicating that the enzyme's active site has specific steric constraints. uni-hannover.de Such studies are crucial for understanding the intricate programming of polyketide synthases and for efforts to engineer these enzymes to produce novel compounds. While this compound itself was not the direct subject, its structure represents an ideal precursor for creating such molecular probes for biochemical studies.

Table 2: Investigated Substrates for Squalestatin Tetraketide Synthase (SQTKS) Domains

Substrate Structure ClassPurposeKey Finding
(4S)-2-dimethylhex-2-enoyl substrateMimic of natural precursorHigher VMax/KM value, indicating it is the preferred substrate. uni-hannover.de
(±)-2,4-Dimethylhex-2-enoic acid derivativeProbe steric effectsAdditional methyl groups were found to decrease the enzymatic reaction rate. uni-hannover.de
Various pantetheine substratesMimic intermediates and final productUsed to gain information about the selectivity and inhibition of the enzyme. uni-hannover.de

Future Research Trajectories and Interdisciplinary Opportunities for 4,4 Dimethylhex 2 Ynoic Acid

Exploration of Unprecedented Reaction Pathways and Novel Catalytic Systems

The reactivity of the triple bond and the carboxylic acid group in 4,4-dimethylhex-2-ynoic acid opens the door to a multitude of chemical transformations. Future research is expected to focus on developing novel reaction pathways and identifying efficient catalytic systems to exploit its synthetic potential. Based on the chemistry of similar alkynoic acids, several promising areas of investigation emerge.

Metal-catalyzed cascade reactions, for instance, offer a powerful strategy for constructing complex molecular architectures from simple precursors in a single step. mdpi.com Gold, silver, and ruthenium catalysts have been shown to be effective in promoting the cycloisomerization of alkynoic acids to form lactones, which can then undergo further reactions. mdpi.comresearchgate.netrsc.org The application of such catalysts to this compound could lead to the synthesis of novel heterocyclic compounds with potential biological activity.

Another promising avenue is the development of catalytic systems for the regioselective functionalization of the alkyne moiety. For example, palladium-catalyzed carbonylation reactions could be employed to introduce new functional groups, expanding the synthetic utility of the molecule. mdpi.com The presence of the bulky dimethyl group at the 4-position may offer unique steric control in these transformations, leading to highly selective outcomes.

Potential Reaction Type Catalyst System (Hypothetical) Potential Product Class Reference for Analogy
CycloisomerizationGold(I) or Silver(I) complexesSubstituted γ-lactones mdpi.comresearchgate.net
Cascade ReactionRuthenium carbenesFused heterocyclic systems rsc.org
Regioselective CarbonylationPalladium(II) iodideFunctionalized unsaturated esters mdpi.com
TrifunctionalizationPalladium catalystsUnsymmetrical 2,3-diaryl substituted indoles acs.org

Integration with Automated Synthesis and Flow Chemistry Platforms for Efficient Production

The translation of novel chemical syntheses from the laboratory to industrial-scale production often faces challenges related to efficiency, safety, and cost. Automated synthesis and flow chemistry platforms offer solutions to these challenges by enabling continuous, controlled, and optimized production processes. nih.govsyrris.jpmdpi.com

Future research should explore the integration of this compound synthesis into such platforms. Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. rsc.orgresearchgate.net The development of a continuous flow synthesis for this acid would not only streamline its production but also facilitate the rapid generation of derivative libraries for screening in various applications. rsc.orgvapourtec.com

The automation of the synthesis process can be further enhanced by integrating online monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), to allow for real-time reaction analysis and optimization. researchgate.net This approach would be particularly valuable for exploring the reaction space of this compound and identifying optimal conditions for various transformations.

Investigation in Advanced Materials Science Applications, including Polymer Chemistry

The presence of both a reactive alkyne and a carboxylic acid functionality makes this compound an attractive building block for the synthesis of advanced materials and polymers. Alkynoic acids and their derivatives have been utilized in the development of novel polymers and materials with unique properties. mdpi.comsigmaaldrich.com

One potential application lies in the synthesis of functional polymers. The carboxylic acid group can be used for polymerization through condensation reactions, while the alkyne can serve as a site for post-polymerization modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com This approach would allow for the creation of polymers with tailored properties and functionalities.

Furthermore, the rigid structure imparted by the alkyne and the gem-dimethyl group could be exploited in the design of materials with specific thermal or mechanical properties. The incorporation of this compound into polymer backbones could lead to materials with enhanced stability and rigidity.

Potential Application Area Key Functional Group(s) Potential Material Property Reference for Analogy
Functional PolymersCarboxylic acid, AlkyneTunable properties via post-polymerization modification sigmaaldrich.com
High-Performance PolymersAlkyne, gem-Dimethyl groupEnhanced thermal and mechanical stability
Complex Polycyclic StructuresAlkyne, Carboxylic acidPrecursors for novel material scaffolds mdpi.com

Bridging Chemical Synthesis with Biotechnological Approaches, such as Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical synthesis, offers a powerful and sustainable approach to the production of complex molecules. nih.govresearchgate.net Future research into this compound should explore the potential of chemoenzymatic routes for its synthesis and derivatization.

While specific enzymes that can act on this compound have not yet been identified, the broader field of biocatalysis offers promising avenues. For instance, engineered enzymes could potentially be used for the stereoselective synthesis of chiral derivatives of the acid, which would be of significant interest for pharmaceutical and biological applications. The development of biocatalytic C-C bond-forming reactions is a rapidly growing area of research. nih.gov

Furthermore, chemoenzymatic cascades could be designed where an enzymatic step is used to create a key intermediate that is then further transformed using traditional chemical methods. A heterogeneous chemoenzymatic route for the transformation of γ-alkynoic acids into γ-hydroxy acids has recently been reported, suggesting the feasibility of such approaches for alkynoic acids. uniovi.es This interdisciplinary approach could lead to more efficient and environmentally friendly synthetic routes to novel compounds derived from this compound.

Q & A

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol.
  • Catalysis : Use recyclable catalysts (e.g., immobilized lipases) for carboxylation steps.
  • Waste Reduction : Implement solvent recovery systems and atom-economical reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.